

physical and chemical properties of Acid Orange 74

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Acid Orange 74

Introduction

Acid Orange 74, also known by its Colour Index name C.I. 18745, is a significant member of the monoazo (metallized) family of colorants.[1] It is an orange, water-soluble dye widely utilized in various industrial applications, including the dyeing of textiles like wool, silk, and nylon fibers, as well as leather, paper, and anodized aluminum.[1][2][3] Its utility extends to industrial cleaning products, soaps, and detergents.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of Acid Orange 74, its synthesis, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of **Acid Orange 74** are summarized below, offering a clear profile of its identity and characteristics.

Table 1: Identifiers and Chemical Structure

Property	Value
Chemical Name	Chromate(1-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]hydroxy-, sodium
Synonyms	Acid Complex Orange G, Acid Complex Orange GEN, C.I. Acid Orange 74
CAS Number	10127-27-2
C.I. Name	Acid Orange 74
C.I. Number	18745
Molecular Formula	C16H12N5NaO7S or C16H11CrN5O8S•Na
Molecular Weight	441.35 g/mol or 508.34 g/mol
Chemical Class	Monoazo, Metal Complexes

Note: Discrepancies in molecular formula and weight are due to the presence of a chromium complex in some representations.

Table 2: Physical Properties

Property	Value
Physical Appearance	Dark brown or orange powder
Solubility	Soluble in water (yields an orange solution), soluble in ethanol, slightly soluble in soluble fiber elements.
Density	1.69 g/cm ³ at 19.96°C
Vapor Pressure	0.001 Pa at 20°C
LogP	4.42360
pH Stability	Expected to be most stable in the pH range of 3-13.

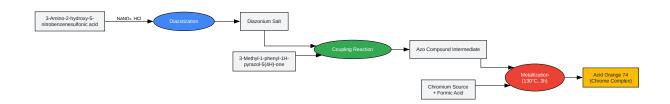
Table 3: Spectroscopic and Fastness Properties

Property	Value
λmax	455 nm
Light Fastness	5-6 (AATCC scale, where 8 is the highest), 6-7
Washing Fastness	3-4

Chemical Behavior and Stability

Acid Orange 74 is stable under normal temperatures and pressures. It is incompatible with strong oxidizing and reducing agents. When exposed to strong sulfuric acid, it produces a dark yellow solution, which turns orange upon dilution. In a 10% sodium hydroxide solution, it remains orange. Hazardous decomposition can result in the release of irritating and toxic fumes and gases.

Experimental Protocols


3.1. Synthesis of Acid Orange 74

The manufacturing process for **Acid Orange 74** involves a multi-step chemical synthesis. The primary stages are diazotization and subsequent coupling, followed by metallization.

Protocol:

- Diazotization: 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is diazotized.
- Coupling: The resulting diazonium salt is coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)one.
- Metallization: The product from the coupling reaction is heated in an aqueous solution with formic acid and a chromium source at 130°C for 3 hours to form the final chrome complex.

Click to download full resolution via product page

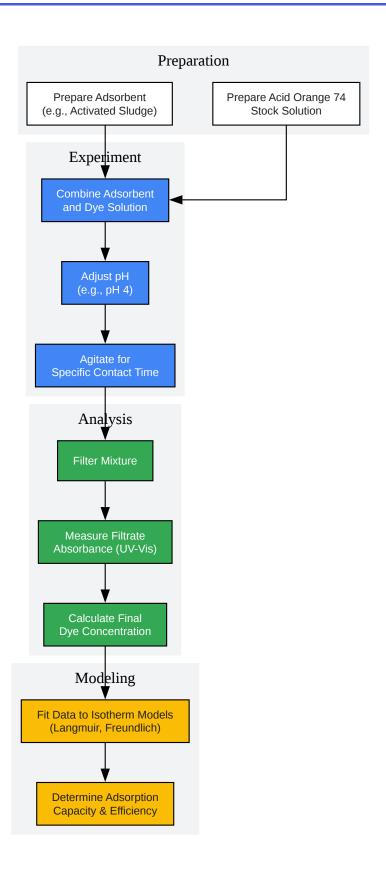
Caption: Synthesis pathway of **Acid Orange 74**.

3.2. Adsorption-Based Dye Removal from Wastewater

Acid Orange 74 is a known groundwater pollutant, and its removal from wastewater is a subject of research. Adsorption is a common method for this purpose.

Generalized Protocol for Adsorption Studies:

- Adsorbent Preparation: A low-cost adsorbent (e.g., activated sludge, peanut hulls, orange peels) is prepared, which may involve washing, drying, and milling.
- Solution Preparation: A stock solution of **Acid Orange 74** is prepared in distilled water.
- Adsorption Experiment:
 - A known mass of the adsorbent is added to a specific volume and concentration of the dye solution.
 - The pH of the solution is adjusted to the desired value (e.g., pH 4 for activated sludge).
 - The mixture is agitated for a set contact time (e.g., up to 240 minutes).
- Analysis:


Foundational & Exploratory

- The mixture is filtered to separate the adsorbent.
- The concentration of the remaining **Acid Orange 74** in the filtrate is determined using a UV-Vis spectrophotometer at its λ max (455 nm).
- Data Modeling: The obtained data is often fitted to adsorption isotherm models like Langmuir and Freundlich to determine adsorption capacity and efficiency.

Click to download full resolution via product page

Caption: General workflow for an adsorption experiment.

3.3. Spectrophotometric Quantification

The concentration of **Acid Orange 74** in a solution can be accurately determined using UV-Visible spectrophotometry, based on the Beer-Lambert law.

Protocol:

- Instrument Setup: A UV-Vis spectrophotometer is calibrated and set to measure absorbance at the wavelength of maximum absorbance (λmax) for **Acid Orange 74**, which is 455 nm.
- Standard Curve Preparation:
 - A series of standard solutions with known concentrations of Acid Orange 74 are prepared by diluting a stock solution.
 - The absorbance of each standard is measured at 455 nm.
 - A calibration curve is plotted with absorbance versus concentration.
- Sample Measurement: The absorbance of the unknown sample solution is measured under the same conditions.
- Concentration Determination: The concentration of Acid Orange 74 in the unknown sample
 is calculated by interpolating its absorbance value on the calibration curve.

Click to download full resolution via product page

Caption: UV-Vis spectrophotometric analysis workflow.

Applications in Research

While primarily an industrial dye, **Acid Orange 74**'s properties make it relevant in research contexts, particularly in environmental science for studying wastewater treatment technologies like adsorption and advanced oxidation processes. Its classification as a fluorescent dye also suggests potential applications in labeling and chemical stain analysis. Professionals in drug development may encounter azo dyes in various contexts, from formulation excipients to analytical reagents, making an understanding of their properties crucial.

Safety and Handling

According to its Material Safety Data Sheet (MSDS), **Acid Orange 74** is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract. Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as safety goggles and gloves. It should be handled in a well-ventilated area or a chemical fume hood to minimize dust generation and inhalation. Store in a cool, dry place in tightly sealed containers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pylamdyes.com [pylamdyes.com]
- 2. Acid Orange 74 Acid Orange GEN Acid Complex Orange GEN from Emperor Chem [emperordye.com]
- 3. colorantsgroup.com [colorantsgroup.com]
- To cite this document: BenchChem. [physical and chemical properties of Acid Orange 74].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8235424#physical-and-chemical-properties-of-acid-orange-74]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com